molecular formula C17H18N2O2S2 B2662886 2-(benzylsulfanyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868216-60-8

2-(benzylsulfanyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2662886
CAS No.: 868216-60-8
M. Wt: 346.46
InChI Key: ALXUSJOBQDDUJC-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features both benzylsulfanyl and methylbenzenesulfonyl groups attached to a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common approach is the reaction of benzyl mercaptan with 4-methylbenzenesulfonyl chloride to form the intermediate benzylsulfanyl-4-methylbenzenesulfonyl compound. This intermediate is then reacted with an imidazole derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired specifications of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced under specific conditions.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce corresponding sulfides.

Scientific Research Applications

2-(Benzylsulfanyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The benzylsulfanyl and sulfonyl groups can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonhydrazide: Shares the methylbenzenesulfonyl group but differs in the hydrazide functionality.

    2-Aminobenzothiazole: Contains a benzothiazole ring and is known for its medicinal properties.

Uniqueness

2-(Benzylsulfanyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole is unique due to the combination of benzylsulfanyl and methylbenzenesulfonyl groups attached to a dihydroimidazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-14-7-9-16(10-8-14)23(20,21)19-12-11-18-17(19)22-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXUSJOBQDDUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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